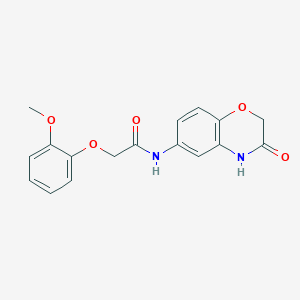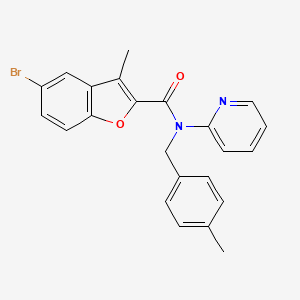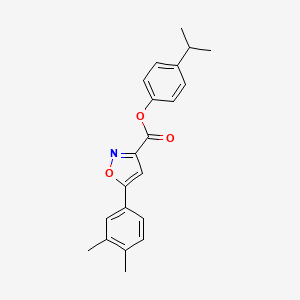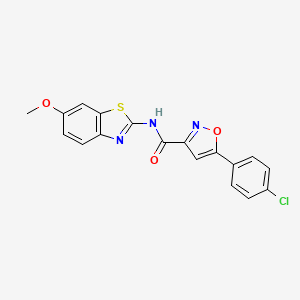![molecular formula C27H27N3O2 B11346267 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11346267.png)
4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves a multi-step process:
Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of Dimethylphenyl Group: The next step involves the introduction of the dimethylphenyl group through a Friedel-Crafts alkylation reaction. This requires the use of a Lewis acid catalyst such as aluminum chloride.
Formation of Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting the intermediate compound with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the benzodiazole ring, leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydrobenzodiazole derivatives, and various substituted benzodiazole derivatives.
Scientific Research Applications
4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, including those involved in neurotransmission and cell signaling.
Pathways Involved: The compound modulates various signaling pathways, including those involved in inflammation and apoptosis. Its effects on these pathways contribute to its potential therapeutic activities.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds such as 1H-benzimidazole and 2-phenylbenzimidazole share structural similarities with 4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE.
Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone and 1-methyl-2-pyrrolidinone share structural similarities with the pyrrolidinone ring in the compound.
Uniqueness
The uniqueness of 4-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE lies in its combined structure of benzodiazole and pyrrolidinone rings, along with the presence of dimethylphenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H27N3O2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O2/c1-18-11-12-19(2)20(13-18)16-30-25-10-5-4-9-24(25)28-27(30)21-14-26(31)29(17-21)22-7-6-8-23(15-22)32-3/h4-13,15,21H,14,16-17H2,1-3H3 |
InChI Key |
WNLOVFKNUZDYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B11346188.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11346190.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11346212.png)
![2,2-Diphenyl-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11346214.png)
![5-chloro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11346222.png)

![2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole](/img/structure/B11346233.png)

![4-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11346250.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11346253.png)



